2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF2H groups to aromatic substrates. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and various nucleophiles. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can produce complex polyaromatic compounds .
Scientific Research Applications
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
- 1-Bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
- 2-(Difluoromethoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- Polyfluoroalkoxy-substituted benzene derivatives
Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorinated groups, which can influence its reactivity and interactions with other molecules. The presence of both difluoromethoxy and trifluoromethyl groups on the same benzene ring can enhance its chemical stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNVIPRLFSOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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